
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazines . The reaction is carried out in ethanol, providing regioselective pyrazoles . Another method involves the substitution reaction of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with iodomethane .
Industrial Production Methods
the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using bromine or other oxidizing agents to form pyrazoles.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be performed using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
作用機序
The mechanism of action of Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to exhibit tautomerism, which can influence its reactivity and biological activity . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
類似化合物との比較
Similar Compounds
- Ethyl 1-methyl-1H-pyrazole-4-carboxylate
- 3-Cyclopropyl-1H-pyrazole
- Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its cyclopropyl and ethyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
methyl 3-cyclopropyl-1-ethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-12-6-8(10(13)14-2)9(11-12)7-4-5-7/h6-7H,3-5H2,1-2H3 |
InChIキー |
RVCTWCYCOKVKOI-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C2CC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


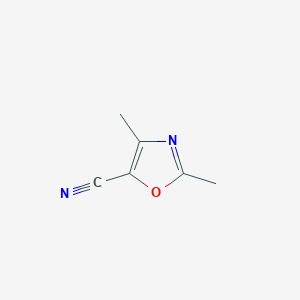
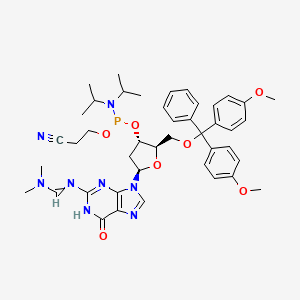
![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)
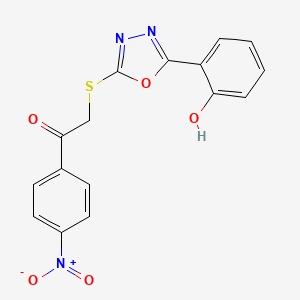
![10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B11771743.png)
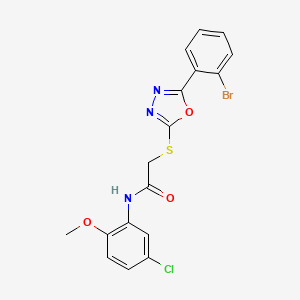
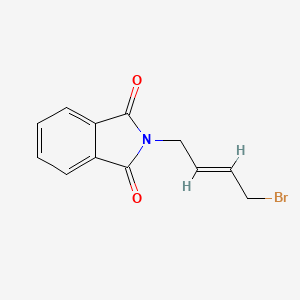
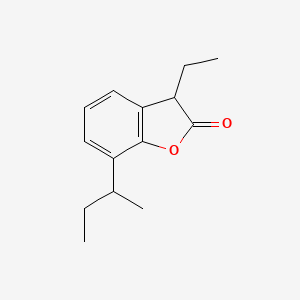


![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)
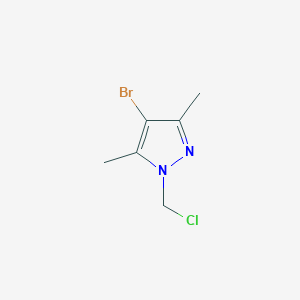
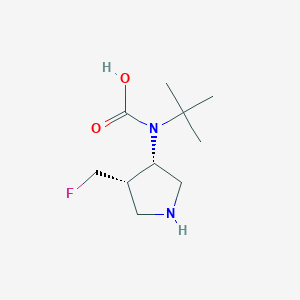
![(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane](/img/structure/B11771814.png)
